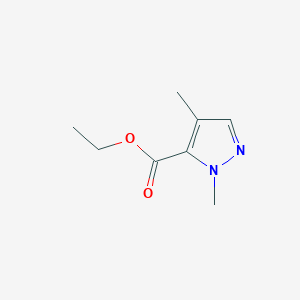

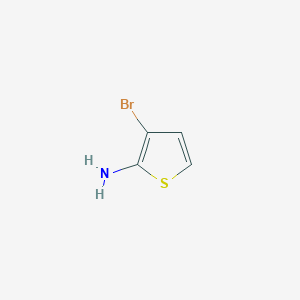

![molecular formula C11H21ClN2O2 B1321480 叔丁基六氢吡咯并[3,4-c]吡咯-2(1H)-甲酸盐盐酸盐 CAS No. 1187931-28-7](/img/structure/B1321480.png)

叔丁基六氢吡咯并[3,4-c]吡咯-2(1H)-甲酸盐盐酸盐

描述

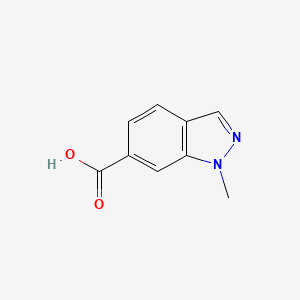

Tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride (TBHPCH) is an organic compound derived from pyrrole and is used in various scientific research and industrial applications. It is a colorless solid that is soluble in water and is commonly used as a reagent in organic synthesis. TBHPCH has a wide range of uses in laboratory experiments, including as a catalyst, a solvent, and a ligand. It has also been used in the synthesis of various drugs, polymers, and other materials.

科学研究应用

高效合成和可扩展性

- 该化合物已被用于高效且可扩展的合成工艺中。Bahekar 等人(2017 年)开发了一种经济高效、高产且具有商业可行性的方法,用于合成一种密切相关的化合物叔丁基 (3aR,6aS)-5-氧代六氢环戊[c]吡咯-2(1H)-甲酸盐,这对于多种药理活性至关重要(Bahekar 等人,2017 年)。

化学性质和合成可变性

- Vallat 等人(2009 年)探讨了木山交叉醛醇型反应在合成相关 5-羟烷基衍生物中的非对映选择性。这项研究突出了该化合物在形成各种立体化学构型方面的多功能性(Vallat 等人,2009 年)。

有机催化合成

- Hozjan 等人(2023 年)报道了衍生物叔丁基 2-氨基-3-氰基-5-氧代-4-苯基-5,7-二氢吡喃[2,3-c]吡咯-6(4H)-甲酸盐的有机催化合成,强调了该化合物在有机合成和药物应用中的潜力(Hozjan 等人,2023 年)。

连续流动合成

- Herath 和 Cosford(2010 年)展示了从叔丁基乙酰乙酸酯一步连续流动合成吡咯-3-羧酸。这种创新方法标志着其在简化药物化学合成工艺中的作用(Herath 和 Cosford,2010 年)。

结构分析和反应性

- Hill 等人(2009 年)分析了该化合物的结构性质和反应性,他们研究了相关叔丁基衍生物的闪速真空热解,揭示了其化学行为的见解(Hill 等人,2009 年)。

光环二聚体形成

- Kopf 等人(1998 年)研究了叔丁基二氢吡咯衍生物的光环二聚体形成,阐明了该化合物的な光化学性质和在材料科学中的潜在应用(Kopf 等人,1998 年)。

未来方向

The hexahydropyrrolo-[3,2-c]-quinoline scaffold, to which “tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride” is related, has been the subject of synthetic efforts for the preparation of alkaloids and formation of analogues with interesting biological activity . This suggests potential future directions in medicinal chemistry and drug discovery .

属性

IUPAC Name |

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJJIZITFWJGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

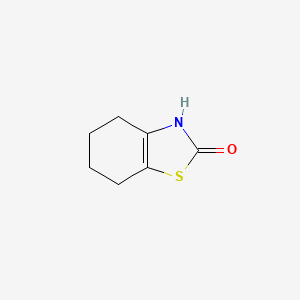

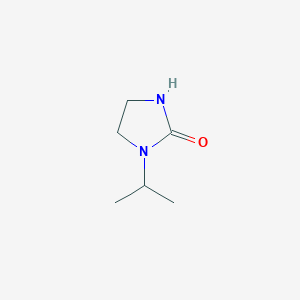

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)